5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carbaldehyde hydrochloride
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Overview
Description
5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carbaldehyde hydrochloride: is a heterocyclic compound with the molecular formula C₆H₆ClNO₃. This compound is known for its unique structure, which includes a pyridine ring substituted with hydroxy, oxo, and carbaldehyde groups. It is often used in research and industrial applications due to its versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carbaldehyde hydrochloride typically involves the reaction of pyridine derivatives under controlled conditions. One common method includes the condensation of 2-pyridinecarboxaldehyde with appropriate reagents to introduce the hydroxy and oxo groups. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 0°C to 50°C .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is then purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carbaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carbaldehyde hydrochloride is used as a building block for the synthesis of more complex heterocyclic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. It is used to investigate the interactions between small molecules and biological macromolecules .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. It serves as a lead compound for the development of new drugs .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of 5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carbaldehyde hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It can also interact with receptors, modulating their activity and affecting downstream signaling pathways.
Comparison with Similar Compounds
- 4-Hydroxy-3-pyridinecarbaldehyde
- 5-Hydroxy-2-pyridinecarbaldehyde
- 4-Oxo-1,4-dihydropyridine-2-carbaldehyde
Comparison: Compared to these similar compounds, 5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carbaldehyde hydrochloride is unique due to the presence of both hydroxy and oxo groups on the pyridine ring. This structural feature enhances its reactivity and makes it a versatile intermediate in synthetic chemistry. Additionally, its hydrochloride form improves its solubility and stability, making it more suitable for various applications .
Biological Activity
5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carbaldehyde hydrochloride (often referred to as HOPD) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and comparative analyses to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
Molecular Formula : C₆H₆ClNO₃
Molecular Weight : 175.57 g/mol
CAS Number : 112334-45-9
Physical State : Solid, typically stored in an inert atmosphere at 2-8°C.
The compound features a pyridine ring with hydroxy, oxo, and carbaldehyde substituents, contributing to its unique reactivity and biological potential. The presence of the hydrochloride form enhances its solubility in aqueous environments, making it more accessible for biological assays.
This compound exhibits its biological effects primarily through interaction with various molecular targets:
- Enzyme Inhibition : The compound can bind to active or allosteric sites of enzymes, inhibiting their activity. This mechanism is crucial in drug design for targeting specific metabolic pathways.
- Receptor Modulation : It interacts with receptors, influencing cellular signaling pathways and potentially altering physiological responses.
Antimicrobial Activity
Research indicates that HOPD possesses significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating inhibition zones comparable to standard antibiotics. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic processes .
Anticancer Potential
HOPD has shown promise in cancer research, particularly in vitro studies involving human cancer cell lines such as HeLa and A375. It exhibits antiproliferative effects, with IC50 values indicating effective concentrations for inducing cell death . Notably, derivatives of HOPD have been synthesized to enhance its anticancer activity through structural modifications.
Compound | Cell Line | IC50 (µM) |
---|---|---|
HOPD | HeLa | 12.5 |
HOPD | A375 | 10.0 |
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties by inhibiting pro-inflammatory cytokines. In vivo studies have shown that treatment with HOPD reduces inflammation markers in animal models, suggesting potential therapeutic applications in chronic inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : A comparative study evaluated HOPD against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacteria, supporting its use as a potential antimicrobial agent .
- Cancer Cell Line Studies : In a series of experiments using human glioma cells, HOPD derivatives were tested for their ability to induce apoptosis. The results showed significant apoptosis induction at concentrations as low as 5 µM, highlighting the compound's potential as a lead structure for anticancer drug development .
Comparative Analysis with Similar Compounds
HOPD is often compared to other pyridine derivatives due to structural similarities. The following table summarizes key differences in biological activities:
Compound | Antimicrobial Activity | Anticancer Potential | Anti-inflammatory Effects |
---|---|---|---|
This compound | Yes | Yes | Yes |
4-Hydroxy-3-pyridinecarbaldehyde | Moderate | Limited | No |
5-Hydroxy-2-pyridinecarbaldehyde | Yes | Moderate | Yes |
Properties
IUPAC Name |
5-hydroxy-4-oxo-1H-pyridine-2-carbaldehyde;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3.ClH/c8-3-4-1-5(9)6(10)2-7-4;/h1-3,10H,(H,7,9);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUCARYKXNZBMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C(C1=O)O)C=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.57 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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